7-(3-fluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-(3-Fluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a triazolo-pyrimidine derivative characterized by a fused pyrido-triazolo-pyrimidine core. Its structure includes a 3-fluorophenyl substituent at position 7 and a methyl group at position 2.
Properties
IUPAC Name |
11-(3-fluorophenyl)-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN5O/c1-9-18-15-17-8-12-13(21(15)19-9)5-6-20(14(12)22)11-4-2-3-10(16)7-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCPLWPXRXTEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-fluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
- Molecular Formula : C15H10FN5O
- Molecular Weight : 295.27 g/mol
- CAS Number : Not specified in the sources
The compound features a pyrido[3,4-e][1,2,4]triazolo scaffold which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step processes that integrate various chemical reactions including cyclocondensation and nucleophilic substitution. For example, a related study synthesized fluorinated triazolo derivatives through the reaction of benzhydrazide with cyanoguanidine followed by cyclocondensation methods .
Anticancer Activity
Research indicates that derivatives of pyrido[3,4-e][1,2,4]triazolo compounds exhibit promising anticancer properties. For instance:
- In vitro studies have demonstrated that certain analogs possess antiproliferative effects against lung and breast cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and angiogenesis .
- A comparative analysis of related compounds revealed that modifications at specific positions on the triazolo ring can enhance anticancer efficacy, indicating a structure-activity relationship (SAR) that is crucial for drug design .
Anti-inflammatory and Antimicrobial Properties
In addition to anticancer activity, compounds with similar structures have shown potential in anti-inflammatory and antimicrobial applications:
- Certain derivatives exhibited inhibitory effects on pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a dual mechanism where these compounds not only target cancer cells but also modulate inflammatory responses .
- Antimicrobial activity has been noted in some pyrido derivatives against various bacterial strains, showcasing their versatility as therapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Some studies have reported that similar compounds act as inhibitors of specific kinases involved in cancer progression. For instance, inhibition of TGF-β type I receptor kinase has been documented with IC50 values indicating potent activity at nanomolar concentrations .
- Protein Interaction Disruption : Compounds have been shown to disrupt critical protein-protein interactions necessary for viral replication and cancer cell survival. This is particularly relevant in the context of antiviral applications against influenza viruses where similar scaffolds have demonstrated efficacy .
Case Studies
- Anticancer Efficacy : A study evaluated the antiproliferative effects of various triazolo derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated significant inhibition with IC50 values ranging from 10 to 30 µM depending on the structural modifications made to the triazolo ring.
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of related compounds showed a reduction in TNF-alpha levels in LPS-stimulated macrophages when treated with specific derivatives. This highlights the potential for therapeutic use in inflammatory diseases.
Scientific Research Applications
Biological Activities
The compound has been studied for various biological applications, primarily focusing on its potential as an anti-cancer agent and its role in inhibiting specific enzymes.
Anticancer Activity
Research indicates that derivatives of pyrido[1,2-e]purine-2,4(1H,3H)-dione, including this compound, exhibit promising anticancer properties. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- A study demonstrated that modifications at the N3 position of pyrido derivatives significantly enhanced their activity against specific cancer types by targeting metabolic pathways crucial for tumor growth .
Enzyme Inhibition
The compound has shown potential in inhibiting enzymes critical to cellular processes. For example:
- Inhibitory effects on the ThyX enzyme have been documented, which is involved in the folate biosynthesis pathway in bacteria. This inhibition can lead to the development of novel antibacterial agents .
Synthesis Approaches
Several synthetic methodologies have been developed to create this compound and its analogs:
- C–H Activation : A method utilizing anilopyrimidine substrates allows for the selective functionalization of the tricyclic structure.
- Copper-Catalyzed Cyclization : This approach has been effective in constructing complex tricyclic frameworks that are essential for biological activity .
Case Study 1: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of triazolo-pyrimidine derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that compounds similar to 7-(3-fluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
Case Study 2: Antibacterial Properties
Another research project focused on the antibacterial potential of this compound class against resistant strains of bacteria. The study found that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions. While fluorine is a poor leaving group, strong bases or metal catalysts enable displacement:
The triazolo-pyrimidine core’s nitrogen atoms may also undergo alkylation or arylation. For example, treatment with methyl iodide in the presence of K₂CO₃ yields N-methylated derivatives.
Oxidation and Reduction
The methyl group at position 2 and the triazolo ring are susceptible to redox transformations:
Reduction of the triazolo ring increases electron density, enhancing susceptibility to electrophilic attack.
Cyclization and Ring Expansion
The compound serves as a precursor for synthesizing larger heterocycles:
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Reaction with CS₂ | CS₂, KOH, EtOH | Thioxo-triazolo-pyrimidine fused with thiazole | |
| Condensation with aldehydes | RCHO, H₂SO₄, MeOH | Spirocyclic derivatives |
For instance, treatment with carbon disulfide forms thiazolo[3,2:2,3] triazolo[1,5-a]pyrimidines via sulfur incorporation .
Hydrolysis and Stability
The lactam moiety undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 4 h | Pyrido-triazolo-pyrimidine carboxylic acid | |
| Basic hydrolysis | NaOH (aq), 80°C, 3 h | Ring-opened amine intermediate |
Hydrolysis products are intermediates for further derivatization, such as amide coupling.
Functional Group Modifications
The methyl group and fluorophenyl substituent enable targeted modifications:
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Methyl bromination | NBS, AIBN, CCl₄ | 2-bromomethyl derivative | |
| Fluorophenyl nitration | HNO₃, H₂SO₄, 0°C | 3-fluoro-5-nitrophenyl analog |
Bromination at the methyl group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
Key Findings from Mechanistic Studies
-
Electrophilic Aromatic Substitution (EAS): The fluorophenyl group directs electrophiles to the meta position due to fluorine’s −I effect .
-
Radical Reactions: Methyl groups undergo halogenation via radical pathways, with NBS/AIBN proving effective .
-
Catalytic Hydrogenation: Selective reduction of the triazolo ring preserves the pyrimidinone moiety.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 3-Fluorophenyl vs. 4-Fluorophenyl Derivatives: The 3-fluorophenyl group in the target compound contrasts with analogs like 7-(4-fluorophenyl)-2-(methylthio)pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one ().
Methyl Group vs. Bulkier Substituents :
The 2-methyl group in the target compound differs from derivatives with trifluoromethyl (e.g., 7-phenyl-2-(trifluoromethyl) analog, ) or methoxyethyl groups (). Trifluoromethyl groups increase lipophilicity (XLogP3 ~3.5) and metabolic stability but may reduce solubility . The methyl group offers moderate hydrophobicity, balancing membrane permeability and aqueous solubility .
Core Structure Variations
- Triazolo-Pyrimidine vs. Pyrazolo-Pyrimidine Cores :
The target compound’s triazolo[1,5-a]pyrimidine core differs from pyrazolo[1,5-a]pyrimidin-6(7H)-one derivatives (). The triazole ring’s nitrogen arrangement enhances hydrogen-bonding capacity, which is critical for interactions with ATP-binding pockets in kinases .
Pharmacological Activity Trends
Kinase Inhibition :
Compounds like 3-(4-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one () inhibit cyclin-dependent kinases (CDKs) with IC50 values <1 µM. The target compound’s 3-fluorophenyl group may similarly target hydrophobic kinase domains, though activity depends on substituent positioning .- Antimicrobial Potential: Analog 2-(2-chlorophenyl)-7-(3-methoxypropyl)pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one () shows antibacterial activity against Gram-positive strains (MIC: 8–16 µg/mL). The target’s methyl group may offer comparable or reduced potency due to smaller steric bulk .
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Lipophilicity
The target compound’s lower molecular weight (~350 g/mol) and moderate XLogP3 (~2.8) suggest favorable oral bioavailability compared to bulkier analogs .
Metabolic Stability
- The absence of electron-withdrawing groups (e.g., trifluoromethyl) in the target compound may reduce metabolic stability compared to ’s derivative, which resists cytochrome P450 oxidation due to its trifluoromethyl group .
Key Research Findings and Challenges
- Synthetic Feasibility: Synthesis of triazolo-pyrimidines typically involves cyclization of thiouracil derivatives with hydrazonoyl halides (). The target compound’s 3-fluorophenyl group may require regioselective Friedel-Crafts alkylation, posing synthetic challenges .
- Biological Data Gaps: Limited studies on the target compound necessitate extrapolation from analogs. For example, 7-amino-2-(4-methoxyphenyl) derivatives () show moderate kinase inhibition (IC50: 0.5–5 µM), suggesting the target’s methyl and fluorophenyl groups could yield similar activity .
Q & A
Q. What are the common synthetic routes for 7-(3-fluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one?
The synthesis typically involves multi-step procedures starting with heterocyclic core formation. For example:
- Step 1 : Condensation of 3,5-diamino-1,2,4-triazole with a fluorophenyl-substituted carbonyl compound to form the triazolo-pyrimidine scaffold .
- Step 2 : Introduction of the methyl group via alkylation or nucleophilic substitution under controlled pH and temperature .
- Step 3 : Final functionalization using coupling reactions (e.g., Suzuki-Miyaura) to attach the pyrido moiety . Yields can vary (50–85%) depending on solvent choice (e.g., DMF or THF) and catalyst systems (e.g., Pd(PPh₃)₄) .
Q. Which spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : To confirm substituent positions and scaffold integrity. For example, a singlet at δ 2.35 ppm corresponds to the methyl group, while aromatic protons appear between δ 6.97–8.02 ppm .
- IR Spectroscopy : Detects carbonyl stretching (~1680 cm⁻¹) and hydroxyl groups (~3433 cm⁻¹) in derivatives .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 318 for analogous triazolopyrimidinones) .
Q. What preliminary assays evaluate its biological activity?
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based protocols .
- Antimicrobial Screening : Disk diffusion or microdilution methods against bacterial/fungal strains .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .
Advanced Research Questions
Q. How can synthesis be optimized using Design of Experiments (DoE) or flow chemistry?
- DoE : Apply factorial design to optimize reaction parameters (e.g., temperature, catalyst loading). For example, a 2³ factorial design can identify interactions between solvent polarity, reaction time, and yield .
- Flow Chemistry : Utilize continuous-flow reactors to enhance heat/mass transfer, reduce side reactions, and improve scalability. This method achieved >90% yield in analogous diazomethane syntheses .
Q. What computational strategies resolve structural elucidation challenges?
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks, critical for structure-activity relationships (SAR) .
- DFT Calculations : Predict spectroscopic signatures (e.g., NMR chemical shifts) and validate regioselectivity in heterocyclic fusion .
Q. How to address discrepancies in reported bioactivity data?
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
- Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference skews results .
- Target Validation : Employ CRISPR/Cas9 knockdown to confirm target specificity .
Q. What methods control regiochemistry during substituent introduction?
- Directing Groups : Install temporary groups (e.g., nitro or methoxy) to steer electrophilic substitution .
- Microwave-Assisted Synthesis : Enhances regioselectivity in SNAr reactions by accelerating kinetics (e.g., 7-trifluoromethylpyrazolo[1,5-a]pyrimidines) .
Q. How do computational docking studies inform drug design?
- Molecular Dynamics (MD) : Simulate ligand-receptor binding to identify key interactions (e.g., π-π stacking with Phe residues) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon fluorophenyl modification .
Q. What challenges arise during scale-up from lab to pilot plant?
- Purification : Transition from column chromatography to recrystallization or continuous extraction .
- Safety : Mitigate exothermic risks via adiabatic calorimetry for reactions involving fluorinated intermediates .
Q. What parameters are prioritized in pharmacological evaluation?
- ADME Properties : Assess solubility (logP), plasma protein binding, and CYP450 inhibition .
- In Vivo Efficacy : Use rodent models to correlate pharmacokinetics (AUC, Cₖᵢdₙₑₐᵣ) with therapeutic index .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
